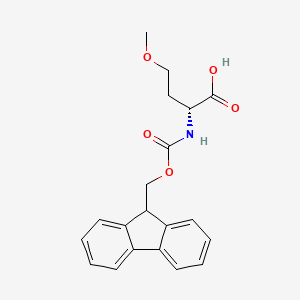

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during peptide chain elongation.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-25-11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIRUWVMQYLPPX-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid typically involves the protection of the amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of Fmoc-protected amino acids follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and rapid synthesis of peptides. The Fmoc group is introduced using Fmoc chloride or Fmoc anhydride, and the reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

Substitution: Reaction with nucleophiles to introduce various functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide.

Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine.

Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products

The major products formed from these reactions include peptides with the desired sequence and functionalized amino acids with various substituents.

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Chemistry: Synthesis of complex peptides and proteins for structural and functional studies.

Biology: Development of peptide-based probes and inhibitors for studying biological processes.

Medicine: Design and synthesis of peptide-based drugs and vaccines.

Industry: Production of peptides for use in cosmetics, food additives, and other industrial applications.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, revealing the free amino group for subsequent coupling reactions. This allows for the stepwise assembly of peptides with high precision and efficiency.

Comparison with Similar Compounds

Similar Compounds

- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid

- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid is unique due to its specific structure, which includes a methoxy group on the butanoic acid chain. This structural feature can influence the reactivity and properties of the compound, making it suitable for specific applications in peptide synthesis and other research areas.

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid, commonly referred to as Fmoc-L-Met-OH, is a derivative of the fluorenylmethoxycarbonyl (Fmoc) group, widely used in peptide synthesis due to its stability and ease of removal. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenyl group that enhances its lipophilicity, potentially affecting its interaction with biological membranes. The presence of the methoxy and carbonyl groups contributes to its chemical stability and solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₁O₃ |

| Molecular Weight | 273.32 g/mol |

| Solubility | Soluble in DMF and DMSO |

| Melting Point | Not specified |

Biological Activity

Research into the biological activity of this compound has revealed several key areas of interest:

1. Antimicrobial Activity

Studies have shown that fluorenyl derivatives exhibit antimicrobial properties against various bacterial strains. For instance, compounds similar to Fmoc-L-Met-OH have demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

2. Antifibrotic Effects

Recent investigations into the antifibrotic potential of related compounds indicated that they could inhibit liver fibrosis pathways. For example, derivatives have been shown to reduce the expression of fibrosis markers such as COL1A1 and α-SMA in hepatic stellate cells, indicating their role in modulating fibrogenesis through the TGFβ signaling pathway .

3. Cytotoxicity

The cytotoxic effects of Fmoc derivatives have been evaluated using various cancer cell lines. Preliminary results indicate that some compounds exhibit selective cytotoxicity towards tumor cells while sparing normal cells, highlighting their potential as chemotherapeutic agents.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Modulation of Signaling Pathways : It appears to affect key signaling pathways associated with inflammation and fibrosis, particularly through inhibition of NF-κB signaling .

Case Studies

Several studies have investigated the biological implications of Fmoc derivatives:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorenyl derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications enhanced the inhibitory concentration significantly compared to standard antibiotics .

Case Study 2: Antifibrotic Activity

In vitro experiments demonstrated that Fmoc derivatives reduced collagen deposition in LX-2 cells activated by TGFβ1. The treatment resulted in a dose-dependent decrease in fibrotic markers, suggesting a promising role in liver fibrosis therapy .

Q & A

Q. What is the role of the Fmoc group in (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino moiety during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting other acid-labile protecting groups. The methoxybutanoic acid backbone may enhance solubility in organic solvents, facilitating coupling efficiency. Unlike Boc (tert-butoxycarbonyl), Fmoc-based protocols are compatible with acid-sensitive residues .

Q. How can researchers confirm the stereochemical purity of the (R)-enantiomer?

Chiral HPLC or capillary electrophoresis with a chiral stationary phase is recommended to distinguish the (R)-enantiomer from its (S)-counterpart. Polarimetry can provide supplementary data, as enantiomers exhibit opposite optical rotations. Comparative NMR analysis with enantiomerically pure standards (e.g., (S)-isomer from Sigma-Aldrich, ) is critical for validation .

Q. What analytical techniques are used to characterize this compound’s purity and structure?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) assess purity.

- NMR : H and C spectra verify backbone structure (e.g., methoxy protons at ~3.3 ppm, Fmoc aromatic signals at 7.3–7.8 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H] for CHNO: theoretical m/z 363.14) .

Advanced Research Questions

Q. How does the methoxy group in the butanoic acid chain influence reactivity during peptide coupling?

The methoxy group increases steric bulk, potentially slowing acylation rates in SPPS. However, it improves solubility in polar aprotic solvents (e.g., DMF), reducing aggregation. Computational modeling (e.g., DFT) can predict steric effects on coupling efficiency. Comparative studies with non-methoxy analogs (e.g., Fmoc-GABA-OH, ) are advised to quantify kinetic differences .

Q. What strategies mitigate racemization during Fmoc deprotection or peptide elongation?

Racemization is minimized by:

- Using low-basicity deprotection agents (e.g., piperidine instead of DBU).

- Shortening deprotection times (<5 minutes).

- Maintaining temperatures below 25°C. Racemization can be monitored via Marfey’s reagent derivatization followed by HPLC .

Q. How can researchers resolve contradictions in reported coupling yields for this compound?

Discrepancies may arise from:

- Stereochemical impurities : Ensure enantiomeric excess (>99%) via chiral analysis.

- Activation methods : Compare pre-activated (e.g., HATU/DIPEA) vs. in-situ activation (e.g., DIC/Oxyma).

- Solvent systems : Test mixed solvents (e.g., DCM:DMF) to balance solubility and reactivity. Refer to protocols in , where coupling yields >85% were achieved using 2,2,2-trifluoroacetic anhydride .

Q. What are the best practices for handling this compound’s hygroscopicity and light sensitivity?

- Store under inert gas (Ar/N) at -20°C in amber vials.

- Pre-dry the compound in a vacuum desiccator (PO) before use.

- Avoid prolonged exposure to humid conditions during SPPS, as moisture accelerates Fmoc cleavage .

Methodological Considerations

Q. How to optimize microwave-assisted synthesis protocols for derivatives of this compound?

Microwave irradiation (e.g., 50–100 W, 80°C) reduces reaction times for introducing substituents (e.g., fluorophenyl groups, ). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust power settings to prevent decomposition of the Fmoc group .

Q. What computational tools predict interactions between this compound and biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes (e.g., proteases) or receptors. The methoxy group’s electron-donating effects may influence hydrogen bonding or π-π stacking with aromatic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.